Boronic acids are a class of organoboron compounds characterized by a boron atom bonded to two hydroxyl groups and an organic substituent. [, , ] These compounds play a significant role in scientific research due to their unique chemical properties, particularly their ability to reversibly bind with diols and Lewis bases. [, , , ] This reversible binding makes boronic acids valuable tools in various applications, including:
1-Ethylpyrazole-4-boronic acid is a boronic acid derivative characterized by its unique pyrazole structure. This compound is significant in organic synthesis and medicinal chemistry, particularly due to its role in the development of pharmaceuticals and agrochemicals. The compound's structure allows for versatile reactivity, making it a valuable intermediate in various chemical reactions.
1-Ethylpyrazole-4-boronic acid can be synthesized through several methods, often involving the reaction of pyrazole derivatives with boron reagents. The primary sources of information regarding its synthesis and applications come from patents and scientific literature focusing on organic synthesis and medicinal chemistry .
This compound falls under the category of boronic acids, which are organic compounds containing boron that can participate in various chemical reactions, including Suzuki coupling. It is specifically classified as a pyrazole boronic acid, which indicates the presence of the pyrazole ring in its molecular structure.
1-Ethylpyrazole-4-boronic acid can be synthesized using different methods, primarily involving the following steps:
One notable method involves a one-pot reaction where 1-ethyl-4-bromopyrazole is treated with n-hexyl lithium and then subjected to boronation at low temperatures (around -70°C) followed by hydrolysis with acetic acid . This method emphasizes the importance of temperature control to achieve high yields while minimizing side reactions.
The molecular formula of 1-ethylpyrazole-4-boronic acid is , with a molecular weight of approximately 222.09 g/mol. The structure features a pyrazole ring substituted at the 4-position with a boronic acid group.
1-Ethylpyrazole-4-boronic acid participates in several key chemical reactions:
In Suzuki coupling reactions, the presence of a base (such as potassium carbonate) and a palladium catalyst facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules from simpler precursors.
The mechanism of action for 1-ethylpyrazole-4-boronic acid primarily revolves around its ability to form stable complexes with transition metals during cross-coupling reactions.
The equilibrium between different forms (ionized vs. un-ionized) significantly affects its reactivity in synthetic pathways.
1-Ethylpyrazole-4-boronic acid exhibits typical properties associated with boronic acids, including:
1-Ethylpyrazole-4-boronic acid has several applications in scientific research:
The integration of boron into medicinal chemistry represents a paradigm shift in drug design, driven by boron’s unique electronic properties and versatile binding modes. The 2003 approval of bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, marked the first clinical validation of boron-based therapeutics. Its mechanism relies on boron’s ability to form reversible covalent bonds with catalytic threonine residues in the proteasome’s active site [1]. Subsequent FDA approvals—including the proteasome inhibitor ixazomib (2015), the β-lactamase inhibitor vaborbactam (2017), and the anti-inflammatory crisaborole (2017)—highlight boron’s adaptability across therapeutic areas [1]. These breakthroughs underscore boron’s capacity to engage biological targets through:
Table 1: Key Milestones in Boron-Containing Drug Development
Year | Compound | Therapeutic Category | Key Mechanism |
---|---|---|---|
2003 | Bortezomib | Anticancer (multiple myeloma) | Proteasome inhibition |
2014 | Tavaborole | Antifungal (onychomycosis) | Leucyl-tRNA synthetase inhibition |
2015 | Ixazomib | Anticancer (multiple myeloma) | Proteasome inhibition |
2017 | Crisaborole | Anti-inflammatory (eczema) | Phosphodiesterase-4 (PDE4) inhibition |
2017 | Vaborbactam | Antibiotic adjuvant | β-lactamase inhibition |
Boronic acids serve as dynamic bioisosteres, mimicking carboxyl, phenol, or nitro groups while offering superior binding kinetics. This is exemplified by:
Table 2: Boronic Acid Bioisosterism in Drug Design
Target Function | Classical Group | Boronic Acid Bioisostere | Advantage |
---|---|---|---|
Carboxylate | -COO⁻ | -B(OH)₂ | Enhanced H-bonding; covalent reversibility |
Phenol | -OH | -B(OH)₂ | Lower pKa; metal coordination |
Nitro | -NO₂ | -B(OH)₂ | Reduced toxicity; arginine engagement |
1-Ethylpyrazole-4-boronic acid (CAS# 847818-56-8) exemplifies a privileged scaffold in boron medicinal chemistry. Its structure combines a pyrazole heterocycle with an ethyl substituent and boronic acid moiety, enabling:
Table 3: Structural and Chemical Profile of 1-Ethylpyrazole-4-boronic Acid
Property | Value/Descriptor |
---|---|
CAS Registry Number | 847818-56-8 |
Molecular Formula | C₅H₉BN₂O₂ |
SMILES | CCn1cc(cn1)B(O)O |
InChI Key | IIBSDEGSGLVNOY-UHFFFAOYSA-N |
Hybridization | sp² (trigonal planar) |
Key Reactivity | Suzuki-Miyaura coupling; nucleophilic addition |
Its role extends to proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, leveraging boron’s reversible binding to enhance degradation efficiency or target residence time [1] [8]. As a synthetic intermediate, it bridges boron’s historical applications with emerging chemotherapeutic strategies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7